Structural Divergence from the InhA Lead Series: Pyridin-4-yloxy vs. Cyclohexyl Substitution
The target compound incorporates a pyridin-4-yloxy substituent on the pyrrolidine ring, a motif absent from the well-characterized InhA inhibitor series. The lead InhA inhibitor d6 (2-Me, 5-Me disubstituted phenyl; cyclohexyl-substituted pyrrolidine) achieved an IC50 of 10.05 ± 0.33 µM against InhA [1]. The pyridin-4-yloxy replacement introduces a hydrogen-bond-capable heteroaryl ether, which computational docking suggests may engage additional active-site contacts, though direct InhA data for the target compound are not publicly available [1].
| Evidence Dimension | Core scaffold substitution pattern |
|---|---|
| Target Compound Data | Pyridin-4-yloxy substituent on pyrrolidine ring; no InhA IC50 reported |
| Comparator Or Baseline | Compound d6: cyclohexyl-substituted pyrrolidine; InhA IC50 = 10.05 ± 0.33 µM |
| Quantified Difference | Structural divergence prevents direct potency comparison; SAR indicates >10-fold potency shifts are common with ring modification [1] |
| Conditions | InhA enzyme inhibition assay (fluorimetric, 2-trans-dodecenoyl-CoA substrate) |
Why This Matters
The pyridin-4-yloxy group provides synthetic handles and hydrogen-bonding potential not available in cyclohexyl analogs, enabling distinct binding mode exploration for targets where heteroaryl interactions are critical.
- [1] He X, Alian A, Stroud R, Ortiz de Montellano PR. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. J Med Chem. 2006;49(21):6308–6323. doi:10.1021/jm060715y. View Source
